molecular formula C7H12N2O3 B12827075 Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate

Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate

Cat. No.: B12827075
M. Wt: 172.18 g/mol
InChI Key: VUHLRBUGWJBLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidine ring with a methyl ester and an ethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate typically involves the reaction of ethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and can be carried out in solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of new alkyl or aryl imidazolidinones.

Scientific Research Applications

Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with enzymes and other proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxoimidazolidine-1-carboxylate: Similar structure but lacks the ethyl group.

    Ethyl 2-oxoimidazolidine-1-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

    Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

Methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate is unique due to the presence of both a methyl ester and an ethyl group, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 3-ethyl-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-3-8-4-5-9(6(8)10)7(11)12-2/h3-5H2,1-2H3

InChI Key

VUHLRBUGWJBLQO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.